8-Aminoadenosine

Overview

Description

8-Aminoadenosine (8-AA) is an important molecule in the field of biochemistry and medicine. It is a naturally occurring compound found in the human body, and it is a key intermediate in the synthesis of the nucleoside adenosine. 8-AA is also a key component of biological processes such as DNA replication, RNA transcription, and protein translation. As such, it is an important target for the development of therapeutic drugs and compounds.

Scientific Research Applications

Cancer Therapy : 8-Aminoadenosine has been found to reduce glucose consumption in multiple myeloma cells, activating autophagy. This suggests its potential in killing and sensitizing cancer cells to chemotherapy (Shanmugam et al., 2009).

Inhibitor of Human Concentrative Nucleoside Transporter 2 : Derivatives of this compound show potential as new inhibitors of this transporter, possibly helping in controlling serum urate levels derived from dietary purines (Tatani et al., 2015).

Radiosensitizing Agent for Solid Tumors : Studies indicate that this compound enhances radiation-induced cell death in solid tumor cells, suggesting its use as a radiosensitizing agent (Meike et al., 2011).

Treatment of Malaria : 8-aminoquinoline therapy provides insights for improved practice and the discovery of new drugs that do not harm G6PD-deficient patients (Baird, 2019).

Selective Toxicity Towards T Lymphoblasts : 8-aminoguanosine has shown selective toxicity towards T lymphoblasts, related to deoxyguanosine triphosphate accumulation in treated cells, but not B cells (Kazmers et al., 1981).

Biochemical Studies : Research on this compound and its derivatives like 8-methylaminoadenosine and 8-dimethylaminoadenosine has provided insights into their structural impact on the rate of cleavage of glycosyl bonds (Hovinen et al., 1991).

Use in Microscopy Studies : 8-Vinyladenosine (8VA) has been used as a two-photon probe for microscopy studies due to its significant difference dipole moment compared to 2-aminopurine (2AP) (Kodali et al., 2010).

Potential in Mantle Cell Lymphoma Treatment : this compound inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma, suggesting its potential as a targeted therapy (Dennison et al., 2010).

Mechanism of Action

Target of Action

8-Aminoadenosine (8-NH2-Ado) is a RNA-directed nucleoside analogue . Its primary targets are the Akt/mTOR signaling pathway and the process of mRNA synthesis . Akt/mTOR is a key pathway in cell survival and proliferation, while mRNA synthesis is crucial for protein production within the cell .

Mode of Action

This compound interacts with its targets by reducing cellular ATP levels and inhibiting mRNA synthesis . It blocks the Akt/mTOR signaling pathway, leading to the induction of autophagy and apoptosis in a p53-independent manner . This means that it can induce cell death even in cells where the p53 tumor suppressor gene is inactive or mutated .

Biochemical Pathways

The compound affects multiple biochemical pathways. By blocking the Akt/mTOR signaling pathway, it impacts multiple growth and survival pathways . It also inhibits the process of mRNA synthesis, which disrupts protein production within the cell .

Pharmacokinetics

This suggests that cellular uptake and metabolic conversion are key factors influencing its bioavailability and efficacy .

Result of Action

The action of this compound results in significant cellular changes. It induces autophagy, a process where the cell degrades its own components, and apoptosis, a form of programmed cell death . These effects contribute to its antitumor activity .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

8-Aminoadenosine is known to reduce cellular ATP levels and inhibit mRNA synthesis . It interacts with various enzymes and proteins, including Akt and mTOR, blocking their signaling pathways . The nature of these interactions involves the reduction of ATP levels and the inhibition of mRNA synthesis, which subsequently affects the functioning of these proteins .

Cellular Effects

This compound has significant effects on various types of cells. It has been found to induce autophagy and apoptosis in a p53-independent manner . This means that this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds with biomolecules like Akt and mTOR, blocking their signaling pathways . This leads to changes in gene expression, enzyme inhibition or activation, and a reduction in ATP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the accumulation of this compound triphosphate (8-NH2-ATP) and the loss of endogenous ATP occur over time . This indicates the stability of this compound and its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the ATP metabolic pathway . It interacts with enzymes involved in this pathway, reducing ATP levels and inhibiting mRNA synthesis

properties

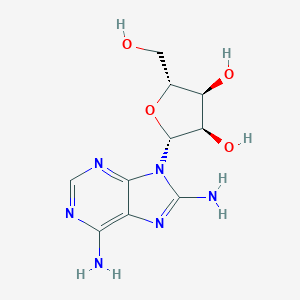

IUPAC Name |

2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWFQILDUEEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935889 | |

| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15830-57-6, 15830-62-3, 3868-33-5 | |

| Record name | NSC112435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC111701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the provided abstracts don't specify all spectroscopic data, here's what we know:

A: 8-aminoadenosine itself is not described as a catalyst in these studies. Instead, its mode of action revolves around its metabolic conversion and subsequent interaction with cellular enzymes and processes. [, ]

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

A: Structural modifications to the adenosine molecule, particularly at the 8-position, significantly influence its interaction with methionyl-tRNA synthetase. [] For instance, replacing the 8-hydrogen with an amino group (as in this compound) dramatically increases its inhibitory potency compared to adenosine. [] This suggests that the 8-amino group plays a crucial role in enhancing binding affinity. Modifications at other positions, like 1, 2, and 6, tend to diminish the inhibitory effect. []

A: While specific stability data and formulation strategies aren't outlined in the provided research, the use of this compound in cell-based and in vivo models implies its stability under typical experimental conditions. [, ] Further research is needed to determine its stability profile in various environments and explore formulations that might optimize its delivery and efficacy.

ANone: The provided research focuses primarily on the mechanism of action and pre-clinical efficacy of this compound. Therefore, specific details regarding SHE regulations, comprehensive PK/PD profiling, long-term toxicity, specific drug delivery strategies, identified biomarkers, detailed analytical techniques, environmental impact assessment, in-depth solubility studies, quality control measures, immunogenicity assessment, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility, comparative analyses of alternatives, recycling protocols, research infrastructure, historical context, and cross-disciplinary applications are not discussed within these abstracts.

A: While specific historical milestones aren't outlined in the abstracts, research on this compound appears to have progressed from understanding its interactions with enzymes like methionyl-tRNA synthetase [, ] to exploring its potential as an anti-cancer agent in pre-clinical models of myeloma, mantle cell lymphoma, and lung carcinoma. [, , ]

A: The research on this compound showcases clear synergies between disciplines such as biochemistry, molecular biology, and pharmacology. For example, understanding its biochemical interactions with enzymes like PAP [] provides insights into its effects on cellular processes like mRNA processing and translation, which are investigated using molecular biology techniques. [] This knowledge then translates into pre-clinical studies in cancer models, highlighting the interdisciplinary nature of this research. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)